molecular formula C12H10O2 B7779008 Methyl 1-naphthoate CAS No. 28804-90-2

Methyl 1-naphthoate

Cat. No. B7779008
CAS RN: 28804-90-2
M. Wt: 186.21 g/mol
InChI Key: HMRROBKAACRWBP-UHFFFAOYSA-N
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Description

“Methyl 1-naphthoate” is a chemical compound with the linear formula C12H10O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

“Methyl 1-naphthoate” has a molecular weight of 186.21 g/mol . The molecular formula is C12H10O2 .


Physical And Chemical Properties Analysis

“Methyl 1-naphthoate” is a liquid at 20 degrees Celsius . It has a boiling point of 169 °C/20 mmHg, a flash point of 146 °C, a specific gravity of 1.17 (20/20), and a refractive index of 1.61 .

Scientific Research Applications

  • Molecular Mechanics of Inclusion Complexes : Madrid et al. (1997) explored the inclusion of 2-methyl naphthoate in α- and β-cyclodextrin, focusing on the nonbonded van der Waals interactions in these complexes (Madrid et al., 1997).

  • Dipole Moments in Substituted Naphthoic Acids and Naphthoates : Fujita et al. (1967) measured the dipole moments of 1-naphthoic acids and methyl 1-naphthoates with various substitutions, analyzing their conformation and rotational isomerism (Fujita et al., 1967).

  • Histochemical Techniques for Tissue Oxidase Demonstration : Burstone (1959) discussed the use of complex naphthols, including derivatives of 1-hydroxy-2-naphthanilide, as new reagents for demonstrating tissue oxidase (Burstone, 1959).

  • Derivatives from Traditional Chinese Herb : Yu et al. (2019) isolated methyl 2-naphthoate derivatives from Morinda officinalis var. officinalis, a Chinese herb, and evaluated their biological activities, including cytotoxicity and enzyme inhibition (Yu et al., 2019).

  • Kinetic Effects on Alkaline Hydrolysis : Duynstee and Grunwald (1965) studied the neutral-salt effects on the alkaline hydrolysis of methyl-1-naphthoate, contributing to the understanding of chemical kinetics and reaction mechanisms (Duynstee & Grunwald, 1965).

  • Synthesis of Methyl 1-Naphthoate Derivatives : Podeschwa and Rossen (2015) reported a synthesis approach for methyl-1-hydroxy-2-naphthoate derivatives, highlighting its application in organic chemistry and material science (Podeschwa & Rossen, 2015).

Safety and Hazards

“Methyl 1-naphthoate” is a chemical compound that should be handled with care. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Relevant Papers

There are several papers related to “Methyl 1-naphthoate” and similar compounds. For instance, a paper titled “Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways” discusses the anti-inflammatory effects of a related compound . Another paper titled “1-Naphthols as components for multifunctional material systems (MFMS): the molecular modeling approach” discusses the use of 1-naphthols in multifunctional material systems .

properties

IUPAC Name

methyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRROBKAACRWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030976
Record name Methyl 1-naphthoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-naphthoate

CAS RN

28804-90-2, 2459-24-7
Record name Methyl naphthoate
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Record name Methyl 1-naphthoate
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Record name Methyl 1-naphthoate
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Record name Methyl naphthoate
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Synthesis routes and methods

Procedure details

The synthesis method of Example 7-(1) was applied. 1--Naphthoic acid (4.97 g), methanol (10 ml), 1,2-dichloroethane (12 ml) and concentrated sulfuric acid (0.6 ml) were used as reagents and the mixture was stirred at 60° C. for 17 hours. After the reaction, the mixture was extracted with ether to give 4.35 g of a pale-yellow transparent liquid (yield 87%).
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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